molecular formula C5H13NO3S B2491607 2-hydroxy-N,N-dimethylpropane-1-sulfonamide CAS No. 2044713-97-3

2-hydroxy-N,N-dimethylpropane-1-sulfonamide

Cat. No.: B2491607
CAS No.: 2044713-97-3
M. Wt: 167.22
InChI Key: URSSUMUBGMLAFL-UHFFFAOYSA-N
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Description

2-hydroxy-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,N-dimethylpropane-1-sulfonamide typically involves the reaction of N,N-dimethylpropane-1-sulfonamide with a hydroxylating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a temperature range of 0-50°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N,N-dimethylpropane-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N,N-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfonamide moiety play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, leading to its diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N,N-dimethylpropane-1-sulfonamide is unique due to the presence of both the hydroxyl group and the N,N-dimethyl groups, which confer distinct reactivity and solubility properties. This makes it a valuable compound in various applications compared to its similar counterparts .

Properties

IUPAC Name

2-hydroxy-N,N-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-5(7)4-10(8,9)6(2)3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSSUMUBGMLAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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